molecular formula C18H15N5OS2 B2722026 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide CAS No. 868966-42-1

2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2722026
CAS RN: 868966-42-1
M. Wt: 381.47
InChI Key: VTNGCNJRPCONGS-UHFFFAOYSA-N
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Description

The compound “2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a [1,2,4]triazolo[4,3-b]pyridazine ring, and an acetamide group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a planar triazolo[4,3-b]pyridazine ring system, with the thiophene and acetamide groups attached at specific positions. The exact 3D conformation would depend on the steric and electronic interactions between these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the acetamide group could undergo hydrolysis, and the thiophene ring might be susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Insecticidal Applications

  • Synthesis and Insecticidal Assessment : New heterocycles incorporating a thiadiazole moiety were synthesized and evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This demonstrates the potential for compounds with similar structures to serve as effective insecticides (Fadda et al., 2017).

Antimicrobial and Antiviral Applications

  • Synthesis and Antimicrobial Activity : Novel triazoles and triazolothiadiazines were synthesized and screened for antibacterial and antifungal activities, indicating the potential for structurally related compounds to combat microbial infections (Abbady, 2014).

  • Anti-HAV Activity : New triazolopyridazine derivatives were prepared and showed promising antiviral activity against hepatitis-A virus, highlighting the potential for related compounds to contribute to antiviral research (Shamroukh & Ali, 2008).

Anticancer Applications

  • Synthesis and Anticancer Activity : A study on the synthesis of new 3-heteroarylindoles showed moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line, suggesting the utility of related compounds in cancer research (Abdelhamid et al., 2016).

Structural and Computational Studies

  • Structure Analysis and DFT Calculations : Pyridazine analogs have shown significant importance in medicinal chemistry. A study involving structural elucidation, DFT calculations, and Hirshfeld surface analysis of a specific pyridazine compound adds to the understanding of the structural and electronic properties of such compounds, which is crucial for their optimization and application in various fields (Sallam et al., 2021).

Mechanism of Action

Target of Action

The primary target of the compound 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide is currently unknown. The compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class of molecules , which have been studied for their potential as kinase inhibitors . .

Mode of Action

As a potential kinase inhibitor , it may interact with its targets by binding to the ATP-binding site of kinases, thereby inhibiting the phosphorylation process essential for signal transduction in cells. This could result in the modulation of cellular functions and pathways.

Biochemical Pathways

If it acts as a kinase inhibitor , it could potentially affect multiple signaling pathways regulated by these kinases, leading to downstream effects on cell proliferation, differentiation, and survival.

Result of Action

As a potential kinase inhibitor , it could potentially inhibit the activity of its target kinases, leading to alterations in cellular signaling and potentially affecting cell proliferation, differentiation, and survival.

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

N-(3-methylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS2/c1-12-4-2-5-13(10-12)19-16(24)11-26-17-8-7-15-20-21-18(23(15)22-17)14-6-3-9-25-14/h2-10H,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNGCNJRPCONGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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